molecular formula C6H8N4O4 B14697640 Hydrazine;pyrazine-2,3-dicarboxylic acid CAS No. 27145-46-6

Hydrazine;pyrazine-2,3-dicarboxylic acid

Cat. No.: B14697640
CAS No.: 27145-46-6
M. Wt: 200.15 g/mol
InChI Key: YMGHWJHNGSHXMM-UHFFFAOYSA-N
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Description

Hydrazine;pyrazine-2,3-dicarboxylic acid is an organic compound that features a pyrazine ring substituted with two carboxylic acid groups at the 2 and 3 positions. This compound is known for its strong acidic properties and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline with potassium permanganate. The reaction is typically carried out in an aqueous solution at elevated temperatures, followed by acidification to precipitate the product . Another method involves the reaction of benzopyrazine with potassium permanganate, followed by crystallization and purification steps .

Industrial Production Methods

Industrial production of pyrazine-2,3-dicarboxylic acid often involves large-scale oxidation reactions using potassium permanganate as the oxidizing agent. The process includes steps such as heating, filtration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydriodic acid for reduction, and various organic reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which can be used in further chemical synthesis and applications .

Comparison with Similar Compounds

Properties

CAS No.

27145-46-6

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

hydrazine;pyrazine-2,3-dicarboxylic acid

InChI

InChI=1S/C6H4N2O4.H4N2/c9-5(10)3-4(6(11)12)8-2-1-7-3;1-2/h1-2H,(H,9,10)(H,11,12);1-2H2

InChI Key

YMGHWJHNGSHXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(=O)O.NN

Origin of Product

United States

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